Aminoethyl-SS-ethylalcohol

描述

属性

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHFAPXIBISUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Aminoethyl-SS-ethylalcohol, a bifunctional molecule of significant interest in bioconjugation, drug delivery, and proteomics.

Introduction

This compound, also known by its systematic name 2-(2-aminoethyldisulfanyl)ethanol, is a chemical compound featuring a primary amine, a disulfide bond, and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable crosslinker and linker molecule. The disulfide bond is cleavable under reducing conditions, a property frequently exploited for the controlled release of conjugated molecules within a cellular environment.[1][3] It is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 15579-01-8 | [1][2][6][7] |

| Molecular Formula | C4H11NOS2 | [1][2][6] |

| Molecular Weight | 153.26 g/mol | [6] |

| Synonyms | 2-(2-aminoethyldisulfanyl)ethanol, Aminoethyl Hydroxyethyl Disulfide | [2] |

| SMILES | NCCSSCCO | [6] |

| Purity | Typically >95% | [2][6] |

| Appearance | Liquid | [2] |

| Storage Conditions | -20°C | [1] |

Molecular Structure

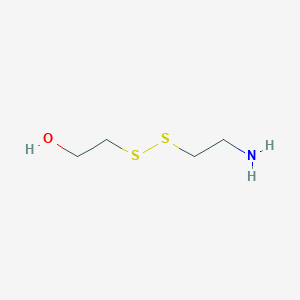

This compound is a linear molecule composed of two ethyl groups linked by a disulfide bridge. One ethyl group is terminated with a primary amine (-NH2), forming an aminoethyl moiety. The other ethyl group is terminated with a hydroxyl group (-OH), forming an ethyl alcohol moiety.

The structural formula can be represented as: H₂N-CH₂-CH₂-S-S-CH₂-CH₂-OH

The key structural features are:

-

Aminoethyl Group (H₂N-CH₂-CH₂-): Provides a reactive site for conjugation. The primary amine can readily react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1]

-

Disulfide Bridge (-S-S-): This is a cleavable linker. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH).[1][3][8] This characteristic is crucial for triggered payload release in targeted drug delivery systems.

-

Ethylalcohol Group (-CH₂-CH₂-OH): The terminal hydroxyl group offers another point for chemical modification. It allows for further derivatization or attachment to other molecules of interest.[1]

Below is a 2D diagram representing the atomic connectivity of the this compound molecule.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and specific to chemical suppliers. However, a general synthetic approach would likely involve the formation of the disulfide bond through the oxidation of the corresponding thiols or via a disulfide exchange reaction.

Conceptual Protocol: Disulfide Bond Cleavage Assay

A common experiment involving this molecule is the verification of the cleavability of the disulfide bond.

Objective: To demonstrate the cleavage of the disulfide bond in this compound upon addition of a reducing agent.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initial Analysis: Analyze the intact molecule using a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine its retention time and confirm its mass (153.3 g/mol ).

-

Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to the solution to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.

-

Post-Reduction Analysis: Re-analyze the sample using HPLC-MS.

-

Data Interpretation: The cleavage of the disulfide bond will result in the formation of two smaller molecules: Cysteamine (H₂N-CH₂-CH₂-SH) and 2-Mercaptoethanol (HO-CH₂-CH₂-SH). The original peak corresponding to this compound should decrease or disappear, and new peaks corresponding to the cleavage products should appear with their expected masses.

The logical workflow for this experimental protocol is illustrated below.

Caption: Workflow for disulfide bond cleavage assay.

References

- 1. This compound, 15579-01-08 | BroadPharm [broadpharm.com]

- 2. purepeg.com [purepeg.com]

- 3. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]

- 4. Aminoethyl-SS-ethylalcohol_15579-01-8_新研博美 [xinyanbm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. Aminoethyl-SS-ethylamine, 51-85-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis of Reducible Aminoethyl Disulfide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reducible aminoethyl disulfide linkers are critical components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Their defining feature is a disulfide bond that remains stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, such as cancer cells. This targeted release mechanism is primarily facilitated by the high concentration of glutathione (B108866) (GSH) within the cytoplasm (1-10 mM) compared to the extracellular space (~5 µmol/L in blood)[]. This selective cleavage minimizes off-target toxicity and enhances the therapeutic index of the conjugated drug.

This technical guide provides a comprehensive overview of the synthesis of common reducible aminoethyl disulfide linkers, focusing on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Core Concepts in Disulfide Linker Design and Synthesis

The synthesis of reducible aminoethyl disulfide linkers typically involves a multi-step process aimed at creating a heterobifunctional molecule. One end of the linker is designed to react with a functional group on the drug payload (often via an amine or hydroxyl group), while the other end is engineered to attach to the targeting moiety, such as an antibody (commonly through reaction with a lysine (B10760008) or cysteine residue).

A key design consideration is the steric hindrance around the disulfide bond. Introducing bulky groups, such as methyl substituents, adjacent to the disulfide bond can enhance its stability in circulation and prevent premature cleavage[2]. The synthesis strategy, therefore, often incorporates precursors that introduce this steric hindrance.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

One of the most widely used reducible disulfide linkers is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). It features an NHS ester for reaction with primary amines and a pyridyldithio group for reaction with sulfhydryl groups. The following is a representative synthesis protocol for SPDP.

Experimental Protocol: Synthesis of SPDP

This two-step synthesis involves the formation of 3-(2-pyridyldithio)propionic acid followed by its activation with N-hydroxysuccinimide.

Step 1: Synthesis of 3-(2-pyridyldithio)propionic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercaptopropionic acid and 2,2'-dipyridyl disulfide in a suitable organic solvent such as ethanol.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography, to yield 3-(2-pyridyldithio)propionic acid as a solid.

Step 2: Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Reaction Setup: Dissolve the 3-(2-pyridyldithio)propionic acid obtained in Step 1 and N-hydroxysuccinimide (NHS) in a dry aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction byproduct, dicyclohexylurea (if DCC is used), is removed by filtration. The filtrate is then concentrated, and the crude SPDP is purified by flash column chromatography on silica (B1680970) gel to afford the final product as a white solid[3].

Quantitative Data

| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 3-(2-pyridyldithio)propionic acid | 3-mercaptopropionic acid, 2,2'-dipyridyl disulfide | - | Ethanol | 85-95 | >95 |

| 2 | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | 3-(2-pyridyldithio)propionic acid, N-hydroxysuccinimide | DCC or EDC | DCM or THF | 70-85 | >98 |

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

Synthesis and Logic Workflow

Caption: Synthetic pathway for N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Synthesis of 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT)

SMPT is another important reducible disulfide linker that incorporates steric hindrance through a methyl group and a benzene (B151609) ring adjacent to the disulfide bond, which contributes to its increased stability in vivo.

Experimental Protocol: Synthesis of SMPT

The synthesis of SMPT is more complex than that of SPDP and involves the preparation of a key intermediate, 4-(1-(2-pyridyldithio)ethyl)benzoic acid.

Step 1: Synthesis of 4-(1-bromoethyl)benzoic acid

-

Reaction Setup: Start with 4-ethylbenzoic acid. The benzylic position is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

-

Reaction Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and refluxed for several hours.

-

Work-up and Purification: After the reaction, the succinimide (B58015) byproduct is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.

Step 2: Synthesis of 4-(1-(2-pyridyldithio)ethyl)benzoic acid

-

Reaction Setup: The 4-(1-bromoethyl)benzoic acid is reacted with 2-mercaptopyridine (B119420) in a suitable solvent.

-

Reaction Conditions: The reaction is a nucleophilic substitution where the thiol group of 2-mercaptopyridine displaces the bromide. This is typically performed in the presence of a base to deprotonate the thiol.

-

Disulfide Formation: The resulting thiol is then oxidized to form the disulfide bond with another molecule of 2-mercaptopyridine, or reacted with a pre-formed pyridyl disulfide species.

-

Work-up and Purification: The product is isolated and purified by chromatographic methods.

Step 3: Synthesis of 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT)

-

Reaction Setup: This step is analogous to the second step in the SPDP synthesis. The carboxylic acid of 4-(1-(2-pyridyldithio)ethyl)benzoic acid is activated with N-hydroxysuccinimide.

-

Coupling Agent and Conditions: A coupling agent like DCC or EDC is used in a dry aprotic solvent at room temperature.

-

Work-up and Purification: The final product, SMPT, is purified by column chromatography.

Quantitative Data

| Step | Product | Key Starting Materials | Typical Yield (%) |

| 1 | 4-(1-bromoethyl)benzoic acid | 4-ethylbenzoic acid, NBS | 60-75 |

| 2 | 4-(1-(2-pyridyldithio)ethyl)benzoic acid | 4-(1-bromoethyl)benzoic acid, 2-mercaptopyridine | 50-65 |

| 3 | 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT) | 4-(1-(2-pyridyldithio)ethyl)benzoic acid, NHS | 70-85 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Synthesis and Logic Workflow

Caption: Synthetic pathway for 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT).

Characterization and Quality Control

The purity and identity of the synthesized linkers are critical for their successful application in drug conjugates. Standard analytical techniques are employed for their characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of reducible aminoethyl disulfide linkers is a well-established yet nuanced field of organic chemistry that is central to the development of targeted therapeutics. The ability to design and synthesize linkers with tailored stability and release profiles is crucial for optimizing the efficacy and safety of antibody-drug conjugates and other drug delivery systems. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area. Further innovation in linker technology will continue to drive the advancement of next-generation targeted therapies.

References

An In-depth Technical Guide on the Mechanism of Action of Disulfide-Based Reducible Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of common disulfide-based reducible agents. It is intended for researchers, scientists, and drug development professionals who utilize these reagents in their work. This guide details the chemical principles underlying their function, presents quantitative data for comparative analysis, and provides detailed experimental protocols for their application and assessment.

Introduction to Disulfide Bonds and Their Reduction

Disulfide bonds (-S-S-) are covalent linkages formed from the oxidation of two thiol groups (-SH), typically from cysteine residues in proteins. These bonds are critical in stabilizing the tertiary and quaternary structures of many proteins, particularly those in extracellular or oxidizing environments. The reversible nature of disulfide bond formation and cleavage is a key element in numerous biological processes, including protein folding, enzyme catalysis, and redox signaling.[1][2]

The reduction of a disulfide bond involves the cleavage of the -S-S- bond to regenerate the two thiol groups. This process is fundamental in various experimental and therapeutic applications, from preparing protein samples for electrophoresis to targeted drug delivery systems that release their payload in the reducing environment of the cell.[3][4] Disulfide-reducing agents are the chemical entities that facilitate this reduction. They can be broadly categorized into thiol-based reagents and phosphine-based reagents.

Thiol-Based Reducing Agents

Thiol-based reducing agents operate through a mechanism known as thiol-disulfide exchange.[5][6] This is a reversible reaction where a thiolate anion (RS⁻) from the reducing agent nucleophilically attacks one of the sulfur atoms of a disulfide bond. This leads to the formation of a mixed disulfide intermediate, which can then be further reduced. The efficacy of thiol-based reducing agents is influenced by factors such as their concentration, the pKa of their thiol groups, and the pH of the solution.[7]

Glutathione (B108866) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) and the most abundant non-protein thiol in mammalian cells, where it plays a central role in maintaining a reducing intracellular environment.[8][9][10] It is a key component of the cellular antioxidant defense system, detoxifying reactive oxygen species (ROS) and participating in the detoxification of xenobiotics through conjugation reactions catalyzed by glutathione S-transferases (GSTs).[8][11][12]

The mechanism of disulfide reduction by GSH involves two sequential thiol-disulfide exchange reactions. In the first step, a molecule of GSH reduces a target disulfide bond, forming a mixed disulfide and releasing one of the original thiols. A second molecule of GSH then reacts with the mixed disulfide to release the second thiol and form oxidized glutathione (GSSG), a dimer of two glutathione molecules linked by a disulfide bond.[1][2]

Within the cell, the high ratio of GSH to GSSG is maintained by the enzyme glutathione reductase, which utilizes NADPH as a reducing equivalent to regenerate GSH from GSSG.[13][14][15] This enzymatic recycling is crucial for sustaining the cell's antioxidant capacity.

Mechanism of disulfide reduction by GSH and its regeneration.

Dithiothreitol (B142953) (DTT), also known as Cleland's reagent, is a potent, small-molecule reducing agent widely used in biochemistry and molecular biology.[3][16] Its high reducing power stems from its ability to form a stable six-membered ring with an internal disulfide bond upon oxidation, which drives the reduction reaction to completion.[17][18]

The reduction of a disulfide bond by DTT proceeds through two sequential thiol-disulfide exchange reactions. The first reaction forms a mixed disulfide between DTT and the target molecule. This is followed by an intramolecular cyclization of the DTT moiety, which releases the reduced target and forms the stable oxidized DTT ring.[16][18] This intramolecular reaction is highly favorable, making DTT a much more efficient reducing agent at lower concentrations compared to monothiols like β-mercaptoethanol.[18]

Mechanism of disulfide reduction by DTT.

Phosphine-Based Reducing Agents

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a phosphine-based reducing agent that offers several advantages over thiol-based reagents. It is odorless, more stable to air oxidation, and effective over a wider pH range.[19][20] Unlike thiol-based reagents, TCEP does not contain a thiol group and therefore does not participate in thiol-disulfide exchange reactions, which can be an advantage in certain applications where such side reactions are undesirable.[21][22]

The mechanism of disulfide reduction by TCEP is an irreversible bimolecular nucleophilic substitution (SN2) reaction.[21][23] The phosphorus atom of TCEP, with its lone pair of electrons, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a phosphonium (B103445) thiolate intermediate. In an aqueous environment, this intermediate is rapidly hydrolyzed to form the highly stable TCEP oxide and two free thiol groups.[23][24] The formation of the stable phosphine (B1218219) oxide makes the overall reaction essentially irreversible.[23]

Mechanism of disulfide reduction by TCEP.

Quantitative Data

The efficiency of disulfide-reducing agents can be compared based on several quantitative parameters, including their reaction rates and the pH dependence of their activity.

| Parameter | Glutathione (GSH) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | References |

| Mechanism | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange | SN2 Nucleophilic Substitution | [18][23] |

| Reaction Reversibility | Reversible | Reversible | Irreversible | [18][23] |

| Optimal pH Range | 7.0 - 8.5 | 7.1 - 8.0 | 1.5 - 9.0 | [18][19][25] |

| Second-Order Rate Constant (with DTNB) | ~105 M-1s-1 (for low MW thiols) | - | 30-fold faster than TCNP | [16][22] |

| Redox Potential (at pH 7) | - | -0.33 V | - | [18] |

| Stability | Prone to oxidation | Prone to oxidation, especially in the presence of metal ions | Resistant to air oxidation, but can be affected by phosphate (B84403) buffers | [19][26] |

Experimental Protocols

This protocol describes the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, to quantify the concentration of free thiol groups in a sample. DTNB reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[13][23]

Materials:

-

DTNB solution (e.g., 4 mg/mL in reaction buffer)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Sample containing free thiols

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a blank by adding a known volume of reaction buffer to a cuvette.

-

Prepare the sample by adding the same volume of the sample solution to another cuvette.

-

To both the blank and sample cuvettes, add a specific volume of the DTNB solution.

-

Mix gently and incubate at room temperature for 15 minutes.[13]

-

Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.

-

Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[13]

References

- 1. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 9. scribd.com [scribd.com]

- 10. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 13. broadpharm.com [broadpharm.com]

- 14. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. Disulfide reduction using TCEP reaction [biosyn.com]

- 21. Oxidizing and Tests for Reducing Agents - Achievers Dream [achieversdream.com.sg]

- 22. researchgate.net [researchgate.net]

- 23. interchim.fr [interchim.fr]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Cystamine Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine (B1669676), a simple disulfide compound, and its reduced form, cysteamine (B1669678), have long been recognized for their diverse biological activities. These endogenous aminothiols have demonstrated significant therapeutic potential in a range of diseases, including rare genetic disorders, neurodegenerative conditions, and cancer. The inherent antioxidant, anti-inflammatory, and neurotrophic properties of the cystamine scaffold have spurred extensive research into the discovery and synthesis of novel derivatives with enhanced efficacy, improved pharmacokinetic profiles, and targeted delivery. This technical guide provides an in-depth overview of the core aspects of the discovery and synthesis of these promising therapeutic agents, with a focus on data-driven insights and detailed experimental methodologies.

Data Presentation: Quantitative Efficacy of Cystamine and Its Derivatives

The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the therapeutic potential of various cystamine derivatives.

Table 1: Radioprotective Efficacy of Cysteamine (MEA) [1]

| Radiochemical | Dose Modification Factor (DMF) at 1.3 mM MEA |

| 3H2O | 2.5 ± 0.3 |

| 131IdU | 1.8 ± 0.2 |

| 125IdU | 1.7 ± 0.1 |

| 210Po-citrate | 1.4 ± 0.1 |

Table 2: Anticancer Activity of Novel Cystamine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11a | MCF-7 | 3.7 | [2] |

| Compound 12b | MCF-7 | 3.1 | [2] |

| Compound 12f | HepG2 | 2.2 | [2] |

| Compound 5c | HepG2 | 1.21 mg/mL | [3] |

| Compound 5a | HepG2 | 4.62 mg/mL | [3] |

Table 3: Neuroprotective Effects of Cystamine

| Treatment | Effect on BDNF Levels | Animal Model | Reference |

| Cystamine (10mg/kg, acute) | Increased BDNF mRNA in substantia nigra | Young adult mice | [4] |

| Cystamine (10mg/kg/day, 21 days) | Upregulation of BDNF in substantia nigra | MPTP-induced Parkinson's model mice | [4] |

| Cystamine (30 and 60 mg/kg) | Significantly increased precursor and mature BDNF protein levels | 2,5-hexanedione (B30556) intoxicated rats | [5] |

| Cysteamine | Increased serum levels of BDNF | Mouse and primate models of Huntington's disease | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in the field of cystamine derivatives. Below are protocols for key experiments cited in the development and evaluation of these compounds.

Synthesis of N,N'-Bis(acryloyl)cystamine

This protocol describes the synthesis of a reversible cross-linker for polyacrylamide gels, which is a derivative of cystamine.

Materials:

-

Cystamine dihydrochloride (B599025)

-

Acryloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cystamine dihydrochloride in an aqueous solution of NaOH at 0°C with stirring.

-

Slowly add a solution of acryloyl chloride in dichloromethane to the aqueous solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield N,N'-bis(acryloyl)cystamine as a white solid.

PEGylation of Cystamine

This protocol outlines a general procedure for the synthesis of PEGylated cystamine derivatives, which can improve the pharmacokinetic properties of the parent compound.

Materials:

-

Cystamine

-

mPEG-NHS ester (methoxy polyethylene (B3416737) glycol-N-hydroxysuccinimidyl ester)

-

Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

-

Dialysis membrane (MWCO appropriate for the PEG size)

-

Magnetic stirrer

Procedure:

-

Dissolve cystamine in anhydrous DMF.

-

Add triethylamine to the solution to act as a base.

-

Add a solution of mPEG-NHS ester in DMF dropwise to the cystamine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

-

Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents and solvent.

-

Lyophilize the dialyzed solution to obtain the PEGylated cystamine conjugate as a white powder.

DPPH Radical Scavenging Assay for Antioxidant Activity

This colorimetric assay is widely used to determine the antioxidant capacity of novel compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compound (cystamine derivative)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of cystamine derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hydrogen peroxide (H₂O₂) or another neurotoxin

-

Test compound (cystamine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding H₂O₂ to the cell culture medium and incubate for 24 hours.

-

After incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the mechanisms of action and the research approach.

Signaling Pathways

Cystamine and its derivatives exert their therapeutic effects through the modulation of key signaling pathways involved in cellular protection and survival.

Caption: BDNF/TrkB signaling pathway activated by cystamine derivatives.

Caption: Nrf2/ARE antioxidant response pathway modulated by cystamine derivatives.

Experimental Workflow

The discovery and preclinical evaluation of novel cystamine derivatives typically follow a structured workflow.

Caption: General experimental workflow for novel cystamine derivatives.

Conclusion

The field of cystamine derivatives represents a vibrant and promising area of drug discovery. The inherent biological activities of the cystamine scaffold, coupled with modern medicinal chemistry strategies, have led to the development of novel compounds with significant potential in treating a multitude of diseases. This technical guide has provided a snapshot of the current landscape, highlighting key data, experimental protocols, and the underlying biological pathways. For researchers and drug development professionals, a thorough understanding of these core principles is paramount to advancing these promising molecules from the laboratory to the clinic. The continued exploration of novel cystamine derivatives, guided by robust preclinical data and a deep understanding of their mechanisms of action, holds the key to unlocking new therapeutic avenues for patients in need.

References

- 1. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cystamine prevents MPTP-induced toxicity in young adult mice via the up-regulation of the brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystamine attenuated behavioral deficiency via increasing the expression of BDNF and activating PI3K/Akt signaling in 2,5-hexanedione intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [diposit.ub.edu]

- 7. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]

The Tipping Point: Leveraging Disulfide Bonds for Precise Intracellular Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

The strategic exploitation of the starkly different redox environments between the extracellular space and the intracellular cytoplasm presents a powerful tool for targeted drug delivery. This guide delves into the core principles of utilizing disulfide bonds as stimuli-responsive linkers in drug delivery systems. These systems are designed to remain stable in the oxidizing extracellular milieu and selectively release their therapeutic payload within the highly reducing environment of the cell, primarily driven by the high intracellular concentration of glutathione (B108866) (GSH). This approach offers a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity.

The Core Principle: A Tale of Two Environments

The fundamental premise of disulfide-linked drug delivery lies in the significant redox potential gradient across the cell membrane.

-

Extracellular Environment: Characterized by a low concentration of reducing agents like glutathione (in the micromolar range), the extracellular space is relatively oxidizing. This environment favors the stability of disulfide bonds, keeping the drug-carrier conjugate intact during systemic circulation and minimizing premature drug release.[1][]

-

Intracellular Environment: In stark contrast, the cytoplasm maintains a highly reducing environment, with glutathione concentrations ranging from 1 to 10 mM.[1][] This abundance of GSH readily facilitates the cleavage of disulfide bonds through a thiol-disulfide exchange reaction, leading to the rapid release of the conjugated drug at the site of action.[3]

This differential stability forms the basis of a "smart" drug delivery system that can distinguish between "off-target" and "on-target" compartments at a subcellular level.

Key Players in Disulfide Bond Cleavage

The primary mediator of disulfide bond reduction within the cell is glutathione (GSH) , a tripeptide (γ-L-Glutamyl-L-cysteinylglycine). The cleavage mechanism is a thiol-disulfide exchange reaction, as illustrated below.

Caption: Glutathione-mediated cleavage of a disulfide bond.

This reaction is highly efficient in the cytoplasm due to the high concentration of GSH, ensuring a rapid and localized release of the therapeutic agent.

Intracellular Trafficking and Drug Release

The journey of a disulfide-linked drug delivery system from the cell surface to the release of its payload involves several key steps, primarily initiated by endocytosis.

Caption: Generalized pathway of intracellular drug delivery.

Upon internalization via endocytosis, the drug-carrier conjugate is enclosed within endosomes. For the disulfide bond to be cleaved by cytoplasmic GSH, the carrier must escape the endo-lysosomal pathway. This "endosomal escape" is a critical bottleneck in intracellular drug delivery.[4][5] Some drug delivery systems are designed to promote endosomal escape through various mechanisms, such as the "proton sponge" effect.[6] Once in the cytoplasm, the high GSH concentration triggers the cleavage of the disulfide linker and the release of the active drug.[7]

Data Presentation: Quantitative Analysis of Disulfide-Linked Drug Delivery Systems

The following tables summarize key quantitative data from various studies on disulfide-linked drug delivery systems, providing a comparative overview of their performance.

Table 1: Drug Loading and Release from Disulfide-Linked Nanocarriers

| Nanocarrier System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Cumulative Release (in 10 mM GSH) | Time (h) | Reference |

| Disulfide-crosslinked Micelles | Doxorubicin (DOX) | 6.26 | 83.23 | ~89.41 | 96 | [3][8] |

| PEG-SS-FCy7/PEG-SS-GEM Micelles | Gemcitabine (GEM) | 21.2 | N/A | ~93.1 | 24 | [7] |

| di-LA-PC Crosslinked Micelles | Paclitaxel (B517696) (PTX) | 8.13 | N/A | >80 | 68 | [9] |

| HA/TPE-CS-SS-PTX NPs | Paclitaxel (PTX) | 29.32 | N/A | ~80.35 | 24 | [10] |

| PTX-MB @ PLGA NPs | Paclitaxel-Methylene Blue | N/A | N/A | 40.6 | 120 | [11][12] |

Table 2: In Vitro Cytotoxicity of Disulfide-Linked Drug Delivery Systems

| Drug Delivery System | Cell Line | IC50 (µM) | Comments | Reference |

| Redox-responsive CCL1 Micelles | MCF-7 | 2.24 | Showed highest cytotoxicity among tested micelles. | [13] |

| PTX-MB @ PLGA NPs | CT26 | 78 µg/mL | - | [11][12] |

| Exatecan-based ADC (Exo-Linker) | KPL-4 | 0.9 nM (payload) | Exatecan payload is highly potent. | [14] |

| DXd-based ADC | KPL-4 | 4.0 nM (payload) | DXd payload. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of disulfide-linked drug delivery systems.

Synthesis of Disulfide-Crosslinked Micelles

This protocol describes a general method for the synthesis of disulfide-crosslinked micelles based on the self-assembly of amphiphilic copolymers with thiol groups, followed by oxidation.[15]

Materials:

-

Amphiphilic block copolymer with pendant thiol groups (e.g., PEG-b-poly(cysteine))

-

Drug to be encapsulated (e.g., Paclitaxel)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hydrogen peroxide (H₂O₂)

-

Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

-

Micelle Formation and Drug Loading:

-

Dissolve the amphiphilic block copolymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like DMF.

-

Add this solution dropwise to deionized water under vigorous stirring. The polymer will self-assemble into drug-loaded micelles.

-

Stir the solution for several hours to allow for solvent evaporation and micelle stabilization.

-

-

Disulfide Crosslinking:

-

To the micellar solution, add a controlled amount of an oxidizing agent, such as H₂O₂, to induce the formation of disulfide bonds between the thiol groups in the micelle core.[15]

-

Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at room temperature. The extent of crosslinking can be monitored using Ellman's test for free thiols.

-

-

Purification:

-

Dialyze the crosslinked micelle solution against deionized water for 48 hours using an appropriate MWCO dialysis membrane to remove unloaded drug, unreacted reagents, and organic solvent.

-

Lyophilize the purified solution to obtain the disulfide-crosslinked, drug-loaded micelles as a powder.

-

Caption: Workflow for synthesizing disulfide-crosslinked micelles.

In Vitro Glutathione-Mediated Drug Release Assay

This protocol outlines a standard method to quantify the release of a drug from a redox-responsive carrier in the presence of glutathione.[3][8]

Materials:

-

Drug-loaded disulfide-linked nanocarriers

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis tubing (appropriate MWCO)

-

Shaking incubator or water bath at 37°C

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation:

-

Disperse a known amount of the drug-loaded nanocarriers in PBS (pH 7.4).

-

Transfer the dispersion into a dialysis bag.

-

-

Release Study:

-

Immerse the dialysis bag in a larger volume of release medium (PBS, pH 7.4) containing a specific concentration of GSH (e.g., 10 mM to mimic intracellular conditions, and a control with 0 mM GSH).

-

Incubate the setup at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC).

-

-

Data Calculation:

-

Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanocarriers.

-

Caption: Workflow for in vitro glutathione-mediated drug release assay.

Conclusion and Future Directions

The use of disulfide bonds as cleavable linkers in intracellular drug delivery systems represents a highly promising and versatile strategy. The ability to exploit the natural redox gradient between the extracellular and intracellular environments allows for the design of "smart" nanomedicines with enhanced tumor targeting and reduced systemic toxicity. The data and protocols presented in this guide highlight the significant progress in this field.

Future research will likely focus on:

-

Fine-tuning linker chemistry: To achieve more precise control over drug release kinetics.

-

Developing multi-responsive systems: Combining redox sensitivity with other triggers like pH or enzymes for enhanced specificity.

-

Improving endosomal escape: Designing novel strategies to overcome this critical barrier and enhance cytosolic drug delivery.

-

Advanced in vivo models: Utilizing more sophisticated animal models to better predict clinical outcomes.[16][17]

By addressing these challenges, the full potential of disulfide-based drug delivery can be realized, leading to the development of more effective and safer therapies for a wide range of diseases, particularly cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A reduction-responsive drug delivery with improved stability: disulfide crosslinked micelles of small amiphiphilic molecules - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00079A [pubs.rsc.org]

- 10. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00610K [pubs.rsc.org]

- 11. Photoacoustic Imaging Quantifies Drug Release from Nanocarriers via Redox Chemistry of Dye-Labeled Cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dama.umh.es [dama.umh.es]

- 13. Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Facile and Efficient Approach for the Production of Reversible Disulfide Cross-linked Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Foundational Principles of Redox-Responsive Polymers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of redox-responsive polymers, a class of "smart" materials engineered to respond to specific oxidation-reduction (redox) cues prevalent in biological systems. Their ability to undergo controlled and predictable changes in their chemical structure and physical properties in response to redox stimuli makes them highly promising candidates for targeted drug delivery, particularly in the context of diseases characterized by altered redox microenvironments, such as cancer and inflammatory conditions.

Core Principles of Redox-Responsiveness

The fundamental principle behind redox-responsive polymers lies in the exploitation of the significant differences in redox potential between the extracellular and intracellular environments, as well as between healthy and diseased tissues. The intracellular environment is highly reducing due to the high concentration of glutathione (B108866) (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis. In contrast, the extracellular space and the bloodstream are relatively oxidizing.[1][2] Furthermore, the tumor microenvironment often exhibits elevated levels of reactive oxygen species (ROS), creating localized oxidative stress.[3][4]

Redox-responsive polymers are designed with specific chemical moieties that are stable in one redox state but cleave or change conformation in another. This allows for the design of drug delivery systems that can circulate stably in the bloodstream and only release their therapeutic payload upon entering the target cells or tissues with a specific redox signature.

The most commonly employed redox-sensitive linkages include:

-

Disulfide Bonds (-S-S-): These are the most widely studied redox-responsive linkers. They are stable in the oxidizing extracellular environment but are readily cleaved by the high intracellular concentrations of GSH (2-10 mM) into two thiol groups (-SH).[5][6] This cleavage can lead to the disassembly of a nanoparticle, the detachment of a drug from a polymer backbone, or the degradation of a hydrogel.

-

Diselenide Bonds (-Se-Se-): Similar to disulfide bonds, diselenide bonds are also susceptible to cleavage by reducing agents like GSH. However, the Se-Se bond is weaker than the S-S bond, making diselenide-containing polymers more sensitive to lower concentrations of reducing agents.[7][8] They also exhibit sensitivity to oxidation by ROS, making them dual-responsive.

-

Tellurium-Containing Linkages (-Te- or -Te-Te-): Tellurium is more easily oxidized than sulfur or selenium. Polymers incorporating tellurium are highly sensitive to ROS and can undergo a transition from a hydrophobic to a hydrophilic state upon oxidation, triggering drug release.[3][9][10]

Design and Synthesis of Redox-Responsive Polymers

The synthesis of redox-responsive polymers can be achieved through various polymerization techniques, allowing for a high degree of control over the polymer's architecture, molecular weight, and the placement of the redox-sensitive moieties.

Common synthetic strategies include:

-

Chain-Growth Polymerization: This involves the polymerization of monomers containing the redox-responsive linkage in their side chains. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for the synthesis of well-defined block copolymers.

-

Step-Growth Polymerization: This method is used to incorporate redox-sensitive units into the polymer backbone. For example, the oxidative polymerization of dithiols can form poly(disulfide)s.[11]

-

Ring-Opening Polymerization (ROP): Cyclic monomers containing disulfide or other redox-sensitive bonds can be polymerized via ROP to yield polymers with the responsive unit in the main chain.

-

Post-Polymerization Modification: Pre-synthesized polymers can be functionalized with redox-sensitive groups. A common example is the introduction of pyridyl disulfide groups that can then react with thiol-containing drugs or other molecules.[12]

Quantitative Data on Redox-Responsive Systems

The efficacy of redox-responsive polymers is determined by their sensitivity to the specific redox stimulus and the kinetics of drug release. The following tables summarize representative quantitative data from the literature.

| Polymer System | Redox Stimulus | Stimulus Concentration | Drug Release (%) | Time (h) | Reference |

| Disulfide-crosslinked micelles | 10 mM GSH | 10 mM | ~80% | 24 | [5] |

| Diselenide-crosslinked micelles | 10 mM GSH | 10 mM | >90% | 24 | [7] |

| Poly(propylene sulfide) nanoparticles | 10 mM H₂O₂ | 10 mM | ~60% | 10 | [4] |

| Tellurium-containing micelles | 0.1 mM H₂O₂ | 0.1 mM | Significant disassembly | 2 | [3] |

Table 1: Comparative Drug Release Kinetics of Redox-Responsive Nanoparticles. This table highlights the different sensitivities and release profiles of nanoparticles based on disulfide, diselenide, poly(propylene sulfide), and tellurium-containing polymers in response to either reductive (GSH) or oxidative (H₂O₂) stimuli.

| Linker Type | Stimulus | Sensitivity | Key Findings | Reference |

| Disulfide | GSH | High | Most common, well-studied. Cleavage leads to rapid drug release. | [5] |

| Diselenide | GSH / ROS | Very High | Dual-responsive. More sensitive to reduction than disulfides. | [7] |

| Thioether | ROS | Moderate | Oxidizes to sulfoxide (B87167) and sulfone, increasing hydrophilicity. | [4] |

| Telluride | ROS | Extremely High | Ultrasensitive to oxidation, leading to rapid structural changes. | [3] |

Table 2: Comparison of Different Redox-Responsive Linkers. This table provides a qualitative comparison of the most common redox-responsive linkers, outlining their primary stimulus, relative sensitivity, and key characteristics relevant to drug delivery applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of redox-responsive polymeric drug delivery systems.

Synthesis of Disulfide-Containing Nanoparticles

This protocol describes the synthesis of self-assembled nanoparticles from a block copolymer containing disulfide linkages.

-

Polymer Synthesis: Synthesize a block copolymer, for example, poly(ethylene glycol)-b-poly(caprolactone) with a disulfide bond at the block junction (PEG-SS-PCL), using ring-opening polymerization of ε-caprolactone initiated by a disulfide-containing PEG macroinitiator.

-

Nanoparticle Formulation: Dissolve the PEG-SS-PCL polymer in a water-miscible organic solvent like acetone (B3395972) or THF.

-

Self-Assembly: Add the polymer solution dropwise to a vigorously stirring aqueous solution. The hydrophobic PCL block will form the core of the nanoparticle, while the hydrophilic PEG block will form the corona.

-

Solvent Removal: Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the organic solvent.

-

Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

In Vitro Drug Release Study

This protocol outlines the procedure to quantify the redox-responsive release of a model drug, Doxorubicin (B1662922) (DOX), from nanoparticles.

-

Drug Loading: Prepare DOX-loaded nanoparticles by co-dissolving the polymer and DOX in an organic solvent before the self-assembly step described above. Determine the drug loading content and efficiency using UV-Vis spectroscopy or HPLC.

-

Release Experiment Setup: Place a known concentration of the DOX-loaded nanoparticle suspension in a dialysis bag (with a molecular weight cutoff lower than the molecular weight of DOX).

-

Incubation: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without the addition of a reducing agent (e.g., 10 mM GSH). Maintain the setup at 37°C with gentle shaking.

-

Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Quantification: Analyze the concentration of released DOX in the collected samples using fluorescence spectroscopy or HPLC.[13][14][15]

-

Data Analysis: Calculate the cumulative percentage of drug release over time.

In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of drug-loaded nanoparticles on cancer cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in a suitable medium in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[16]

-

Treatment: Replace the medium with fresh medium containing various concentrations of free DOX, DOX-loaded nanoparticles, and empty nanoparticles (as a control).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

Cell Viability Assessment: Assess cell viability using a standard method like the MTT or WST-8 assay.[17][18] This involves adding the respective reagent to the wells and measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to redox-responsive polymers.

Caption: Glutathione-mediated drug release from a disulfide-containing nanoparticle.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical specificity in REDOX-responsive materials: the diverse effects of different Reactive Oxygen Species (ROS) on polysulfide nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Developments in polytellurophenes and tellurophene-containing polymers: from synthesis to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00439J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Validation of a simple and rapid HPLC-UV method for simultaneous analysis of co-delivered doxorubicin and verapamil and its application to characterization of PLGA nanoparticles [tips.sums.ac.ir]

- 14. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. In vitro cytotoxicity assay [bio-protocol.org]

- 17. books.rsc.org [books.rsc.org]

- 18. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

The Role of Aminoethyl Disulfide Linkers in Biomedicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic agents to specific cellular targets is a cornerstone of modern medicine. Among the sophisticated tools developed for this purpose, aminoethyl disulfide linkers have emerged as a critical component in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). Their unique redox-sensitive nature allows for stable drug transport in the bloodstream and selective payload release within the reducing environment of target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of aminoethyl disulfide linkers, supplemented with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this dynamic field.

Core Principles of Aminoethyl Disulfide Linkers

Aminoethyl disulfide linkers are chemical moieties that connect a targeting vehicle, such as a monoclonal antibody, to a therapeutic payload. The lynchpin of their function is the disulfide bond (-S-S-), which is susceptible to cleavage by reducing agents. The significant concentration gradient of glutathione (B108866) (GSH), a major intracellular antioxidant, between the extracellular environment (approximately 5 µM in blood) and the cytoplasm (1-10 mM) is the primary driver for the selective release of the payload inside the target cell.[] This targeted release mechanism is a key advantage of disulfide linkers over other cleavable and non-cleavable linker technologies.

Quantitative Analysis of Aminoethyl Disulfide Linker Properties

The stability and cleavage kinetics of aminoethyl disulfide linkers are critical parameters that influence the in vivo performance of bioconjugates. These properties are often modulated by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups to the adjacent carbon atoms. Increased steric hindrance generally leads to greater stability in plasma but may also slow the rate of intracellular cleavage.[2][3][4]

Below are tables summarizing key quantitative data for ADCs utilizing disulfide linkers.

Table 1: Pharmacokinetic Parameters of Disulfide-Linked Antibody-Drug Conjugates

| ADC Name/Construct | Linker Type | Payload | Species | Average DAR | Plasma Half-life | Reference |

| Trastuzumab emtansine (T-DM1) | SMCC (non-cleavable thioether) | DM1 | Human | 3.5 | ~4 days | [3] |

| huC242-SPP-DM1 | Disulfide | DM1 | Mouse | 3-4 | Not Specified | [5] |

| huC242-SPDB-DM4 | Hindered Disulfide | DM4 | Mouse | 3-4 | More stable than SPP-DM1 | [][2][3] |

| Anti-CD22-SPDB-DM4 | Hindered Disulfide | DM4 | Not Specified | > 4 | Not Specified | [3] |

Table 2: In Vitro Stability and Cleavage of Disulfide Linkers

| Linker Type | Model System | Reducing Agent | Concentration | Cleavage Observation | Reference |

| Unhindered Disulfide | D20HssCh conjugate | Glutathione (GSH) | 5 mM | 50% reduction after 3 hours | [6] |

| Unhindered Disulfide | D20HssCh conjugate | Glutathione (GSH) | 5 µM | Not significantly cleaved after 3 hours | [6] |

| Sterically Hindered Disulfides | huC242-maytansinoid conjugates | Dithiothreitol (DTT) | Not Specified | More stable to reduction than less hindered linkers | [2][3] |

| Amino-BODIPY based DD systems | In solution | Glutathione (GSH) | Not Specified | Ratiometric monitoring of drug release upon cleavage | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminoethyl disulfide linkers.

Protocol 1: Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a widely used heterobifunctional crosslinker for introducing disulfide bonds.

Materials:

-

3-Mercaptopropionic acid

-

2,2'-Dipyridyl disulfide

-

N-Hydroxysuccinimide (NHS)

-

Solvents: Glacial acetic acid, Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297), Hexane (B92381)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 3-(2-pyridyldithio)propionic acid:

-

Dissolve 2,2'-dipyridyl disulfide in glacial acetic acid.

-

Add a solution of 3-mercaptopropionic acid in glacial acetic acid dropwise to the disulfide solution while stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-(2-pyridyldithio)propionic acid.

-

-

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP):

-

Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in dry dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide in dry dichloromethane dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure SPDP.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Conjugation of a Thiol-Containing Payload to an Antibody using SPDP

This protocol describes the two-step process of modifying an antibody with SPDP and then conjugating a thiol-containing payload.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

SPDP stock solution in an organic solvent (e.g., DMSO or DMF)

-

Thiol-containing payload (e.g., a cytotoxic drug)

-

Reducing agent (e.g., Dithiothreitol, DTT) for antibody reduction (if necessary)

-

Quenching reagent (e.g., cysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Modification with SPDP:

-

Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.

-

Add the SPDP stock solution to the antibody solution at a desired molar excess (typically 5-20 fold).

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.

-

Remove excess, unreacted SPDP by size-exclusion chromatography (e.g., a desalting column) equilibrated with the reaction buffer.

-

-

Conjugation with Thiol-Containing Payload:

-

If the antibody's interchain disulfides are to be used for conjugation, partially reduce the antibody with a controlled amount of a reducing agent like DTT or TCEP prior to the conjugation step. This step needs careful optimization to achieve the desired drug-to-antibody ratio (DAR).

-

Add the thiol-containing payload to the SPDP-modified antibody solution. The molar ratio of payload to antibody will influence the final DAR.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like cysteine.

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unconjugated payload and other small molecules.

-

Characterization: The final ADC should be characterized for its drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Its purity and aggregation state should be assessed by Size Exclusion Chromatography (SEC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs.[9][10][11]

Materials:

-

Antibody-drug conjugate sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

-

Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a chromophore.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for interchain cysteine conjugation).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100

-

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to aminoethyl disulfide linkers in biomedicine.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Biocompatibility of Cystamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine (B1669676), a disulfide compound, and its reduced form, the aminothiol (B82208) cysteamine (B1669678), are molecules of significant interest in various biomedical applications. Understanding their interaction with biological systems is paramount for their safe and effective therapeutic development. This technical guide provides an in-depth overview of the preliminary biocompatibility studies of cystamine and cysteamine, focusing on their cytotoxic, genotoxic, and hemocompatible properties. Detailed experimental protocols and mechanistic insights are provided to aid researchers in their evaluation of these compounds.

I. Cytotoxicity Profile

The cytotoxicity of cystamine and cysteamine has been evaluated in a variety of in vitro and in vivo models. The primary mechanisms of cytotoxicity are attributed to the generation of reactive oxygen species (ROS) and the modulation of intracellular antioxidant systems.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following tables summarize available IC50 data for cysteamine and cystamine in various cell lines. It is important to note that IC50 values can vary depending on the cell type, exposure time, and assay method used.

Table 1: In Vitro Cytotoxicity (IC50) of Cysteamine Compounds

| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |

| Cysteamine | Baby Hamster Kidney (BHK-21) | MTT | 24 h | 11.19% (v/v of 200 mg/mL solution) | [1][2] |

| Cysteamine with Chlorhexidine | Baby Hamster Kidney (BHK-21) | MTT | 24 h | 0.12% (v/v of combined solution) | [1][3] |

| Cysteamine with Calcium Hydroxide | Baby Hamster Kidney (BHK-21) | MTT | 24 h | 2.25% (v/v of combined solution) | [1][3] |

| Cysteamine with Triple Antibiotic Paste | Baby Hamster Kidney (BHK-21) | MTT | 24 h | 12.86% (v/v of combined solution) | [1][3] |

Note: The IC50 values from the cited study were presented as a percentage of the initial solution. Further details on the exact molar concentrations were not provided.

In Vivo Toxicity Data

Acute in vivo toxicity is often assessed by determining the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Table 2: In Vivo Acute Toxicity (LD50) of Cystamine

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Cystamine | Rat | Intravenous | 97 mg/kg | |

| Cystamine | Mouse | Intravenous | 155.93 mg/kg |

II. Mechanisms of Cytotoxicity

The cytotoxic effects of cystamine and cysteamine are multifactorial, primarily revolving around the induction of oxidative stress and interference with key cellular enzymes.

Oxidative Stress Induction

Cysteamine, in the presence of oxygen and transition metals, can undergo auto-oxidation to its disulfide form, cystamine, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) as a byproduct[4]. This increase in intracellular ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Inhibition of Glutathione (B108866) Peroxidase

Cysteamine has been shown to inhibit the activity of glutathione peroxidase (GPx)[5]. GPx is a crucial antioxidant enzyme that detoxifies H₂O₂. Inhibition of GPx leads to an accumulation of H₂O₂, exacerbating oxidative stress and contributing to cytotoxicity[5].

Inhibition of Transglutaminase 2

Cystamine is a known inhibitor of transglutaminase 2 (TG2), an enzyme involved in protein cross-linking[6]. In vivo, cystamine is readily reduced to cysteamine, which acts as a competitive inhibitor for the transamidation reactions catalyzed by TG2[7]. This inhibition can interfere with various cellular processes, including cell adhesion, migration, and apoptosis.

III. Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage genetic material. Preliminary studies have investigated the genotoxic potential of cystamine compounds.

Sister Chromatid Exchange (SCE) Assay

The Sister Chromatid Exchange (SCE) assay is a sensitive method to detect reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents. Studies have shown that both cysteamine and cystamine can act synergistically with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to induce SCEs in Chinese hamster V79 cells[8]. Interestingly, one study reported a negative response for cysteamine in an in vitro SCE assay using human lymphocytes, while a positive response was observed in hamster ovarian cells[9].

Micronucleus Test

Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[11][12]. Specific results for cystamine or cysteamine in the Ames test were not found in the provided search results. However, related thiol compounds like cysteine have been reported to be mutagenic in the Ames test after metabolic activation[13].

IV. Hemocompatibility

The assessment of hemocompatibility is critical for any compound intended for systemic administration. This involves evaluating its effects on blood components, including red blood cells, platelets, and the coagulation and complement systems. Currently, there is a lack of specific data on the hemocompatibility of cystamine and cysteamine in the provided search results. General protocols for assessing hemolysis, platelet aggregation, and complement activation are described in the experimental protocols section.

V. Experimental Protocols

This section provides detailed methodologies for key in vitro biocompatibility assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

-

Sample Preparation: Prepare cell lysates or collect cell culture supernatants after treatment with the test compound.

-

Reagent Preparation: Prepare the LDH reaction mixture containing substrate, cofactor (NAD⁺), and a tetrazolium salt (INT).

-

Assay Procedure:

-

Add 50 µL of sample (or standard) to the wells of a 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the amount of LDH released, which is proportional to the number of lysed cells.

Annexin V/PI Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.

Protocol:

-

Cell Preparation: Harvest and wash cells after treatment.

-

Staining:

-